tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate
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Overview
Description
tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazo[4,5-c]pyridine core substituted with a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate typically involves multiple steps. One common synthetic route includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced with other functional groups under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures.
Scientific Research Applications
tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of kinases involved in cell signaling pathways, which can result in anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate can be compared with other imidazole-containing compounds such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Thiabendazole: An antihelmintic.
What sets this compound apart is its unique structure and the presence of the tert-butyl carbamate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N4O2 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl N-(1-methylimidazo[4,5-c]pyridin-6-yl)carbamate |
InChI |
InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)15-10-5-9-8(6-13-10)14-7-16(9)4/h5-7H,1-4H3,(H,13,15,17) |
InChI Key |
HRHJTZKJHRXSRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C(=C1)N(C=N2)C |
Origin of Product |
United States |
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